N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide
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Overview
Description
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide is a complex organic compound that features a cyano group, a thiophene ring, a furan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then functionalized to introduce the cyano and carbamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for pharmaceutical or material applications.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The cyano and carbamoyl groups can form hydrogen bonds with biological macromolecules, while the thiophene and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(thiophen-2-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide
- N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-3-yl)methyl]carbamoyl}amino)acetamide
- N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)propionamide
Uniqueness
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide is unique due to the specific positioning of the cyano, thiophene, and furan groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-2-(furan-2-ylmethylcarbamoylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-6-12(10-3-5-22-9-10)18-13(19)8-17-14(20)16-7-11-2-1-4-21-11/h1-5,9,12H,7-8H2,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUQPCWVIFFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(=O)NC(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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